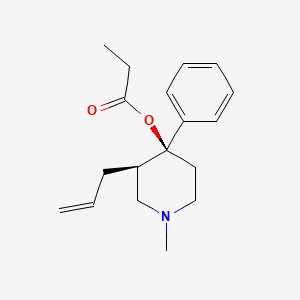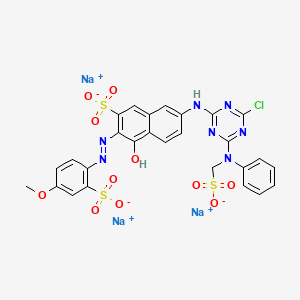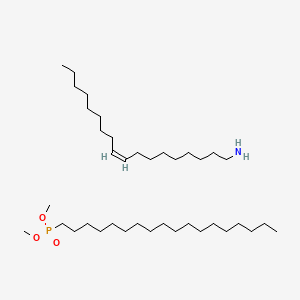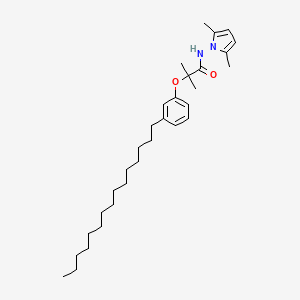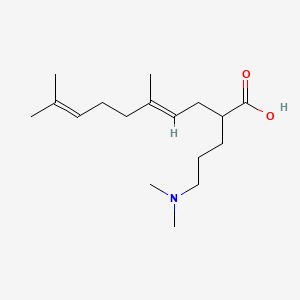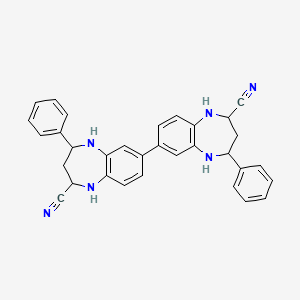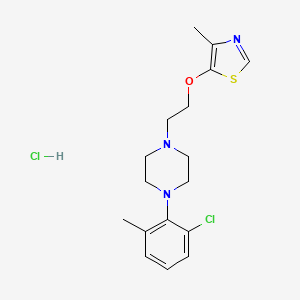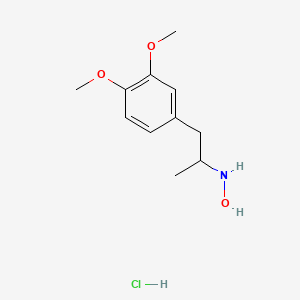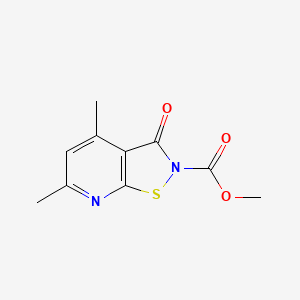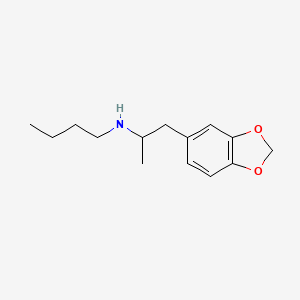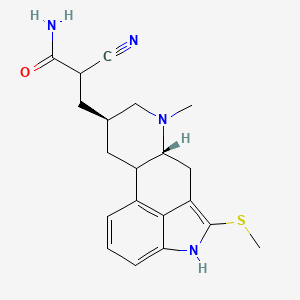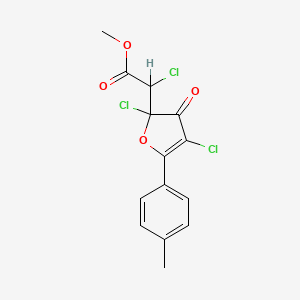
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a furan ring substituted with various functional groups, including a methyl group, a phenyl group, and multiple chlorine atoms
Méthodes De Préparation
The synthesis of Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: Functional groups such as the methyl, phenyl, and chlorine atoms are introduced through various substitution reactions. Reagents like methyl iodide, phenyl magnesium bromide, and chlorine gas are commonly used.
Esterification: The final step involves the esterification of the furan ring with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Applications De Recherche Scientifique
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 2,3-dihydro-5-(4-methylphenyl)-3-oxo-alpha,2,4-trichloro-2-furanacetate can be compared with similar compounds such as:
Thiophene derivatives: These compounds also contain a five-membered ring with sulfur and exhibit similar chemical reactivity.
Pyran derivatives: These compounds have a six-membered ring with oxygen and are known for their biological activity.
Furan derivatives: Other furan-based compounds with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
127244-98-8 |
|---|---|
Formule moléculaire |
C14H11Cl3O4 |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
methyl 2-chloro-2-[2,4-dichloro-5-(4-methylphenyl)-3-oxofuran-2-yl]acetate |
InChI |
InChI=1S/C14H11Cl3O4/c1-7-3-5-8(6-4-7)10-9(15)12(18)14(17,21-10)11(16)13(19)20-2/h3-6,11H,1-2H3 |
Clé InChI |
DZLNGVPJQWUUPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C(O2)(C(C(=O)OC)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


